Cas no 921522-83-0 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide structure
921522-83-0 structure
Product name:N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide
CAS No:921522-83-0
MF:C19H28N2O4
MW:348.436625480652
CID:6209747
PubChem ID:40887684

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide
    • 921522-83-0
    • F2262-0485
    • N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
    • AKOS024633458
    • 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
    • N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
    • Inchi: 1S/C19H28N2O4/c1-6-24-11-17(22)20-14-7-8-16-15(9-14)21(10-13(2)3)18(23)19(4,5)12-25-16/h7-9,13H,6,10-12H2,1-5H3,(H,20,22)
    • InChI Key: XGQVZRXQWXPXER-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2N(CC(C)C)C(C(C)(C)C1)=O)NC(COCC)=O

Computed Properties

  • Exact Mass: 348.20490738g/mol
  • Monoisotopic Mass: 348.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.9Ų

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2262-0485-2mg
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2262-0485-5μmol
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2262-0485-3mg
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2262-0485-5mg
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2262-0485-2μmol
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2262-0485-4mg
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2262-0485-1mg
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
921522-83-0 90%+
1mg
$81.0 2023-05-16

Additional information on N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide

Recent Advances in the Study of N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS: 921522-83-0)

The compound N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS: 921522-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazepine core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.

One of the key areas of investigation has been the compound's interaction with cellular targets involved in inflammatory and neurodegenerative diseases. Preliminary in vitro and in vivo studies suggest that this molecule exhibits high selectivity and potency in inhibiting certain enzymes or receptors implicated in these conditions. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the binding interactions, providing valuable insights into its structure-activity relationship (SAR).

In addition to its therapeutic potential, recent synthetic chemistry efforts have optimized the production process of N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide. Novel synthetic routes have been developed to improve yield and purity, making it more accessible for further preclinical and clinical studies. These advancements are critical for scaling up production and ensuring consistent quality in drug development pipelines.

Pharmacokinetic studies have also been a focal point, with researchers investigating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Early data indicate favorable bioavailability and metabolic stability, which are essential for its progression into later-stage trials. However, challenges such as potential drug-drug interactions and off-target effects remain areas of active research.

Looking ahead, the next steps for this compound involve rigorous preclinical testing to validate its safety and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development. If successful, N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide could emerge as a novel therapeutic agent for diseases with high unmet medical needs.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.